[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-pyran-5-carboxylate [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-pyran-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1203020-83-0
VCID: VC11974808
InChI: InChI=1S/C18H11NO6/c20-17-6-5-12(9-22-17)18(21)23-10-13-8-16(25-19-13)15-7-11-3-1-2-4-14(11)24-15/h1-9H,10H2
SMILES: C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=COC(=O)C=C4
Molecular Formula: C18H11NO6
Molecular Weight: 337.3 g/mol

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-pyran-5-carboxylate

CAS No.: 1203020-83-0

Cat. No.: VC11974808

Molecular Formula: C18H11NO6

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-pyran-5-carboxylate - 1203020-83-0

Specification

CAS No. 1203020-83-0
Molecular Formula C18H11NO6
Molecular Weight 337.3 g/mol
IUPAC Name [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 6-oxopyran-3-carboxylate
Standard InChI InChI=1S/C18H11NO6/c20-17-6-5-12(9-22-17)18(21)23-10-13-8-16(25-19-13)15-7-11-3-1-2-4-14(11)24-15/h1-9H,10H2
Standard InChI Key BXDYVXVENYAAIX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=COC(=O)C=C4
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=COC(=O)C=C4

Introduction

Molecular Formula and Weight

Given the complexity of the compound, its molecular formula is likely to be C20H16N2O6, assuming the presence of a benzofuran, oxazole, and pyran carboxylate. The molecular weight would be approximately 384 g/mol, based on the sum of atomic masses of its constituent atoms.

Functional Groups

  • Benzofuran Ring: Known for its aromatic properties and potential biological activity.

  • Oxazole Ring: Often found in compounds with pharmacological properties.

  • Pyran Carboxylate Moiety: May contribute to solubility and reactivity.

Synthesis and Reaction Conditions

The synthesis of such a compound typically involves multi-step reactions, including esterification and condensation reactions. Specific conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yield and purity. For example, using dichloromethane as a solvent can facilitate esterification due to its ability to dissolve reactants effectively.

Biological Activity

Compounds with similar structures have shown potential in various biological activities, including antimicrobial and anticancer effects. The mechanism of action often involves interaction with specific biological targets, such as enzymes or receptors.

Chemical Applications

In synthetic organic chemistry, these compounds can serve as intermediates or building blocks for more complex molecules.

Analytical Methods

To confirm the structure and purity of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-pyran-5-carboxylate, spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly used.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetateC20H19N2O5365.38 g/mol1105202-46-7
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamideC23H22N2O5S438.49618 g/mol1209835-80-2
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoateC21H18N2O6S426.4 g/mol1105203-16-4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator